Critical Micelle Concentration (CMC) of C16-MADS vs. Shorter-Chain MADS Homologs and Conventional Surfactants
At 25°C, the CMC of C16-MADS is 2.09 × 10⁻⁴ mol/L, which is approximately two orders of magnitude lower than that of C12-MADS (1.49 × 10⁻³ mol/L) and roughly 35-fold lower than that of C8-MADS (7.24 × 10⁻³ mol/L) [1]. This reduction in CMC directly correlates with increased hydrophobicity from the longer hexadecyl chain, enabling effective micellization and surface tension reduction at substantially lower surfactant concentrations [2].
| Evidence Dimension | Critical Micelle Concentration (CMC) |
|---|---|
| Target Compound Data | 2.09 × 10⁻⁴ mol/L (C16-MADS, 25°C) |
| Comparator Or Baseline | C12-MADS: 1.49 × 10⁻³ mol/L; C8-MADS: 7.24 × 10⁻³ mol/L; C12-DADS: 6.32 × 10⁻⁶ mol/L; C12-LAS: ~6.3 × 10⁻⁴ mol/L |
| Quantified Difference | C16-MADS CMC is 7× lower than C12-MADS and 35× lower than C8-MADS; approximately 3× lower than C12-LAS |
| Conditions | Aqueous solution, 25°C, no added electrolyte |
Why This Matters
Lower CMC enables effective performance at reduced surfactant loading, lowering formulation cost and minimizing environmental burden in end-use applications.
- [1] Jiao T, Liu X, Niu J, et al. Synthesis and application properties of mono-alkyl diphenyl ether disulfonates. China Surfactant Detergent & Cosmetics. 2018;48(12):676-680. View Source
- [2] Xu H, Liang J. Surfactivity and Micellization of Disodium Hexadecyl Diphenyl Ether Disulfonate in Aqueous Solution. Acta Physico-Chimica Sinica. 2005;21(11):1240-1243. View Source
